Cas no 84973-05-7 (3-Bromo-7-chloroquinoline)
3-Bromo-7-chloroquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-7-chloroquinoline
- Quinoline,3-bromo-7-chloro-
- 3-Bromo-7-chloroquinoline (ACI)
- MFCD18253966
- AS-41437
- AULIHGFJRSSSKE-UHFFFAOYSA-N
- CS-0051450
- DA-17552
- AKOS015897234
- 84973-05-7
- SY258423
- DTXSID00561646
- SCHEMBL10688343
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- MDL: MFCD18253966
- Inchi: 1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
- InChI Key: AULIHGFJRSSSKE-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(C=C(C=N2)Br)=CC=1
Computed Properties
- Exact Mass: 240.92939g/mol
- Monoisotopic Mass: 240.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.673±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
3-Bromo-7-chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004440-250mg |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 250mg |
$288.86 | 2023-08-31 | |
| Alichem | A189004440-1g |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 1g |
$707.85 | 2023-08-31 | |
| Alichem | A189004440-5g |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 5g |
$2145.00 | 2023-08-31 | |
| TRC | B800925-10mg |
3-Bromo-7-chloroquinoline |
84973-05-7 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800925-50mg |
3-Bromo-7-chloroquinoline |
84973-05-7 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B800925-100mg |
3-Bromo-7-chloroquinoline |
84973-05-7 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Fluorochem | 218381-250mg |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 250mg |
£248.00 | 2022-03-01 | |
| Fluorochem | 218381-1g |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 1g |
£724.00 | 2022-03-01 | |
| Fluorochem | 218381-5g |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 5g |
£2172.00 | 2022-03-01 | |
| Chemenu | CM256930-1g |
3-Bromo-7-chloroquinoline |
84973-05-7 | 95% | 1g |
$430 | 2021-08-04 |
3-Bromo-7-chloroquinoline Suppliers
3-Bromo-7-chloroquinoline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Bromo-7-chloroquinoline
Comprehensive Overview of 3-Bromo-7-chloroquinoline (CAS No. 84973-05-7): Properties, Applications, and Market Trends
3-Bromo-7-chloroquinoline (CAS No. 84973-05-7) is a halogenated quinoline derivative with significant importance in pharmaceutical and agrochemical research. This compound, characterized by its bromine and chlorine substituents, serves as a versatile intermediate in organic synthesis. Its molecular structure, C9H5BrClN, offers unique reactivity, making it valuable for constructing complex heterocyclic frameworks. Researchers frequently explore its potential in drug discovery, particularly for antimalarial and antiviral agents, aligning with current trends in infectious disease treatment.
The growing demand for quinoline-based compounds in medicinal chemistry has spotlighted 3-Bromo-7-chloroquinoline as a key building block. Recent studies highlight its role in developing kinase inhibitors, a hot topic in cancer research. Additionally, its applications extend to material science, where it contributes to the synthesis of organic semiconductors and luminescent materials. These interdisciplinary uses reflect its adaptability to cutting-edge technologies, such as OLEDs and sensors, addressing the surge in searches for "functional organic materials."
From a synthetic perspective, CAS No. 84973-05-7 is often employed in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig protocols. These methods are pivotal for creating biaryl structures, a recurring theme in pharmaceutical patents. The compound’s stability under various conditions makes it a preferred choice for high-throughput screening libraries, answering frequent queries about "scalable heterocyclic synthesis."
Environmental and regulatory considerations are also critical. While 3-Bromo-7-chloroquinoline is not classified as hazardous under major chemical inventories, its handling requires standard laboratory precautions. This aligns with the increasing search volume for "green chemistry alternatives" and "sustainable synthesis," prompting manufacturers to optimize its production with catalytic methods to minimize waste.
Market analysts note a steady rise in the procurement of halogenated quinolines, driven by R&D investments in precision medicine. The compound’s compatibility with automated synthesis platforms further enhances its appeal, addressing the demand for "modular chemical scaffolds" in combinatorial chemistry. As the industry shifts toward AI-driven drug design, CAS No. 84973-05-7 remains a relevant subject in computational modeling databases.
In summary, 3-Bromo-7-chloroquinoline exemplifies the convergence of traditional organic chemistry with modern technological advancements. Its multifaceted applications—from life sciences to advanced materials—ensure its continued relevance in both academic and industrial settings, making it a compound of enduring interest in global scientific discourse.
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